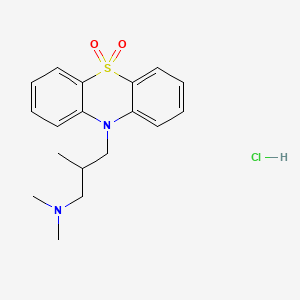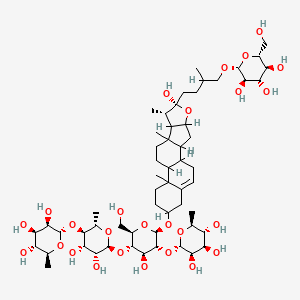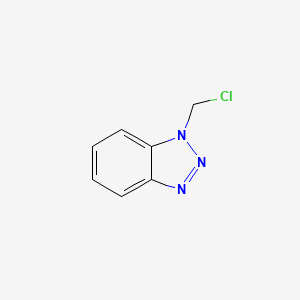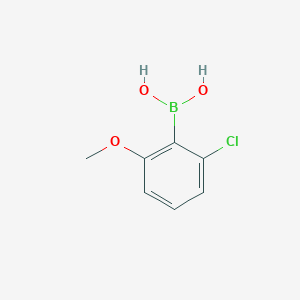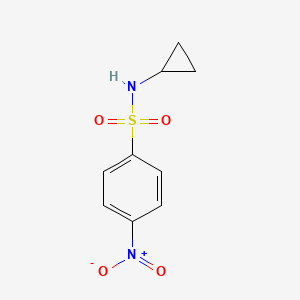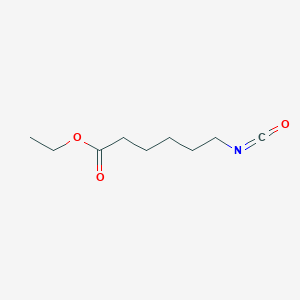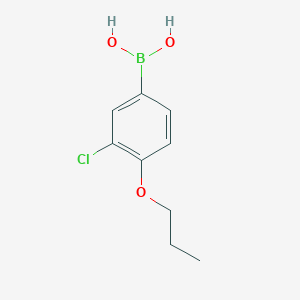![molecular formula C16H32O5Si B1587022 3-[Tris(1-methylethoxy)silyl]propyl methacrylate CAS No. 80750-05-6](/img/structure/B1587022.png)
3-[Tris(1-methylethoxy)silyl]propyl methacrylate
Descripción general
Descripción
3-[Tris(1-methylethoxy)silyl]propyl methacrylate, also known as TMSPMA, is a hydrophobic monomer . It is widely used as a monomer and as a coupling agent in polymerization reactions . It can copolymerize with other monomers, such as styrene or acrylates, to produce polymer films with improved mechanical properties and adhesion to various substrates .
Synthesis Analysis
TMSPMA can be synthesized using catalytic chain transfer polymerization . The presence of an additional functional group of acrylate facilitates TMSPMA for grafting polymerization on plastic surfaces .Molecular Structure Analysis
The linear formula of TMSPMA is H2C=C(CH3)CO2(CH2)3Si[OSi(CH3)3]3 . It has a molecular weight of 422.81 .Chemical Reactions Analysis
TMSPMA undergoes first-order kinetic polymerization to form polyTMSPMA, which is a moisture-stable polymer .Physical And Chemical Properties Analysis
TMSPMA is a liquid at 20°C . It has a density of 0.942 g/cm3 , a boiling point of 348.7±25.0 °C , and a refractive index of 1.4234 . It has a vapor pressure of less than 1 mmHg at 20°C .Aplicaciones Científicas De Investigación
Contact Lens Material
This compound is used in the production of silicone hydrogel materials for contact lenses . The lenses are characterized by their water content, surface wettability, transmittance, mechanical property, oxygen permeability (Dk), and bacterial attachment . The relationships between these properties and water affinity are also studied .
Polymerization Studies
3-[Tris(1-methylethoxy)silyl]propyl methacrylate, also known as TRIS, is used in studies on radical solution polymerization . In one study, the polymerization of TRIS was conducted in the presence of the catalytic chain transfer agent bis[(difluoroboryl)dimethylglyoximato]cobalt (II) (COBF) at 60°C .
Thermal Insulation
TRIS is used in the production of organically-modified silica networks, which are used as thermal insulation materials . These hybrid aerogels show an interesting combination of thermal insulation and mechanical properties .
Magnetic Materials
The organically-modified silica networks can be chemically doped with silica-functionalized magnetite nanoparticles . This imparts magnetic behavior to the aerogels, which can be useful for applications including magnetic separation and drug delivery .
Heavy Metal Adsorption
Amine and thiol-functionalized aerogels, which can be prepared using a combination of silanes including TRIS, are used as adsorbents to capture heavy metals from wastewater . These materials show good stability and high adsorption capacities, with removal percentages of heavy metals reaching 90% for metal concentrations of environmental relevance .
Carbon Dioxide Removal
The amine functionality in aerogels, which can be introduced using TRIS, is useful for improving the rate capability of silica aerogels to remove carbon dioxide from gaseous streams or environments .
Mecanismo De Acción
Target of Action
The primary target of 3-[Tris(1-methylethoxy)silyl]propyl methacrylate is the surface of various substrates, particularly plastic surfaces . This compound is designed to modify these surfaces and improve their properties, such as adhesion and stability .
Mode of Action
3-[Tris(1-methylethoxy)silyl]propyl methacrylate interacts with its targets through a process known as grafting polymerization . This involves the formation of covalent bonds between the methacrylate group of the compound and the substrate surface . The result is a modified surface with improved properties .
Biochemical Pathways
It is known that the compound undergoes polymerization, a process that involves the formation of large molecules called polymers from smaller monomer units . This process can affect various biochemical pathways, particularly those involved in material synthesis and degradation.
Result of Action
The primary result of the action of 3-[Tris(1-methylethoxy)silyl]propyl methacrylate is the modification of substrate surfaces. This includes improved adhesion, stability, and potentially other properties depending on the specific application . These effects are molecular in nature, involving changes to the chemical structure of the substrate surface.
Action Environment
The action of 3-[Tris(1-methylethoxy)silyl]propyl methacrylate can be influenced by various environmental factors. For example, the presence of moisture can potentially affect the polymerization process . Additionally, the compound’s efficacy and stability can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-tri(propan-2-yloxy)silylpropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O5Si/c1-12(2)16(17)18-10-9-11-22(19-13(3)4,20-14(5)6)21-15(7)8/h13-15H,1,9-11H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPNMYQJQQGAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](CCCOC(=O)C(=C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001458 | |
| Record name | 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Tris(1-methylethoxy)silyl]propyl methacrylate | |
CAS RN |
80750-05-6 | |
| Record name | Methacryloxypropyltriisopropoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80750-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Tris(1-methylethoxy)silyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080750056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[tris(1-methylethoxy)silyl]propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






